molecular formula C17H22N2O7 B1250331 tryptophan N-glucoside

tryptophan N-glucoside

Cat. No. B1250331
M. Wt: 366.4 g/mol
InChI Key: ZHBHZDMTVVJASV-JOSVURMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptophan N-glucoside is a L-tryptophan derivative that is L-tryptophan in which the hydrogen attached to the indole nitrogen replaced by a beta-D-glucosyl residue. It has a role as a metabolite. It is a monosaccharide derivative, a N-glycosyl compound, a L-tryptophan derivative and a non-proteinogenic L-alpha-amino acid. It derives from a beta-D-glucose.

Scientific Research Applications

1. Enzyme Kinetics and Binding Studies

Tryptophan fluorescence is a useful tool for studying enzyme kinetics and binding. For example, it has been used to examine glucokinase (GK), an enzyme significant in glucose homeostasis. Mutations in GK can lead to diabetes or hypoglycemia. Tryptophan residues in GK change fluorescence upon D-glucose binding, aiding in understanding enzyme behavior and glucose affinity (Zelent et al., 2008).

2. Synthesis and Chemical Studies

The synthesis of naturally occurring l-tryptophan N-glucoside is an area of interest, especially for its potential in creating β-N glucosides and related compounds (Schnabel et al., 2004).

3. Plant Metabolism and Defense

Tryptophan derivatives, like indolic glucosinolates, play critical roles in plant defense and development. Research in Arabidopsis has shed light on the pathways from tryptophan to various secondary metabolites, revealing complex regulatory networks that intertwine with primary and secondary metabolism (Bender & Celenza, 2008).

4. Metabolic and Nutritional Analysis

Tryptophan's metabolism is vital in various physiological contexts. Studies have explored its role in neurological, metabolic, and psychiatric disorders, highlighting its importance in human health and disease (Modoux et al., 2020).

5. Protein and Amino Acid Analysis

Tryptophan plays a key role in the hydrolysis and analysis of proteins and glycoproteins. New methods have been developed for the quantitative estimation of tryptophan in proteins, contributing significantly to biochemistry and molecular biology (Liu & Chang, 1971).

6. Bioengineering and Biotechnology

Biotechnological applications, such as improving L-tryptophan production in microorganisms, have been explored. This includes modifying metabolic pathways to enhance tryptophan yield, which is crucial for industrial and pharmaceutical applications (Du et al., 2019).

7. Dietary and Health Benefits

Research has also focused on the nutritional and health benefits of tryptophan. This includes its role in the biosynthesis of proteins and various bioactive metabolites, and its potential contribution to therapy for a range of disorders (Friedman, 2018).

properties

Product Name

tryptophan N-glucoside

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid

InChI

InChI=1S/C17H22N2O7/c18-10(17(24)25)5-8-6-19(11-4-2-1-3-9(8)11)16-15(23)14(22)13(21)12(7-20)26-16/h1-4,6,10,12-16,20-23H,5,7,18H2,(H,24,25)/t10-,12+,13+,14-,15+,16+/m0/s1

InChI Key

ZHBHZDMTVVJASV-JOSVURMMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N

synonyms

N(1)-glucospyranosyltryptophan
tryptophan N-glucoside
tryptophan-N-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tryptophan N-glucoside
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